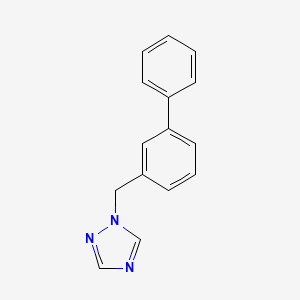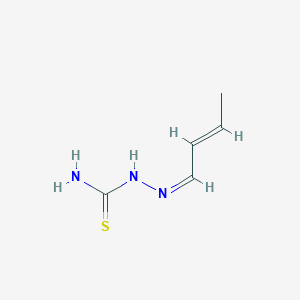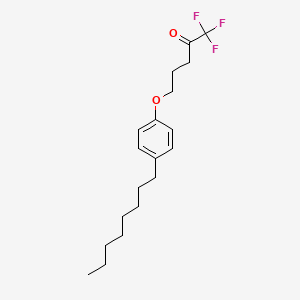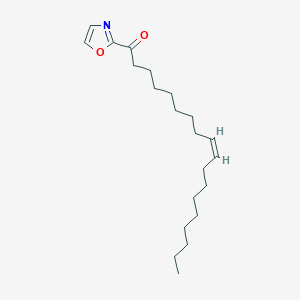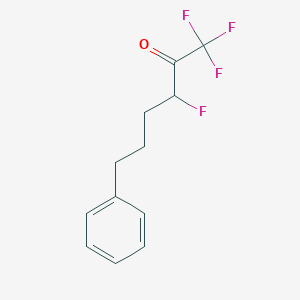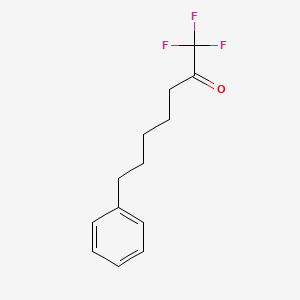
N'-benzhydrylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzhydrylethanimidamide is an organic compound characterized by the presence of an ethanimidamide group attached to a benzhydryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Benzhydrylethanimidamide can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows:
Reaction of Benzhydrylamine with Ethyl Isocyanate:
Industrial Production Methods: In an industrial setting, the synthesis of N’-benzhydrylethanimidamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N’-Benzhydrylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide group to an amine.
Substitution: The ethanimidamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the imidamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanimidamides.
Scientific Research Applications
N’-Benzhydrylethanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N’-benzhydrylethanimidamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
N-Benzylideneethanimidamide: Similar structure but with a benzylidene group instead of a benzhydryl group.
N-Phenylethanimidamide: Contains a phenyl group instead of a benzhydryl group.
Comparison:
Uniqueness: N’-Benzhydrylethanimidamide is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with other molecules.
Reactivity: Compared to N-benzylideneethanimidamide and N-phenylethanimidamide, N’-benzhydrylethanimidamide may exhibit different reactivity patterns due to the bulkier benzhydryl group, affecting its suitability for specific synthetic applications.
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N'-benzhydrylethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H2,16,17) |
InChI Key |
YDCJSNAYJJSKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


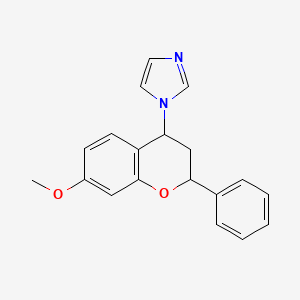
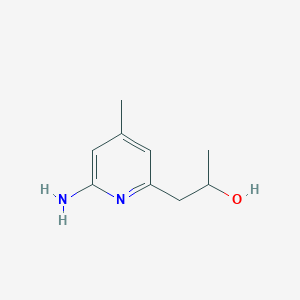
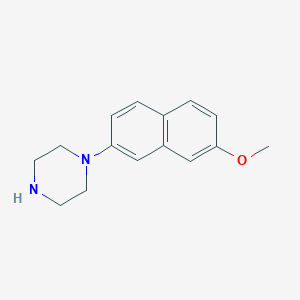
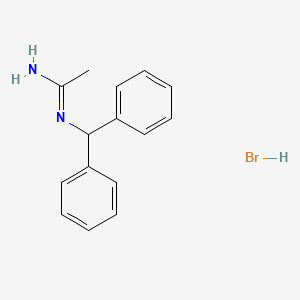
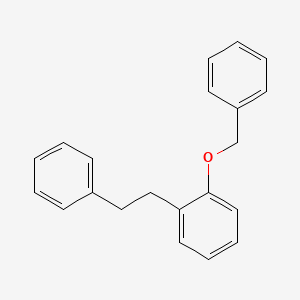
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
